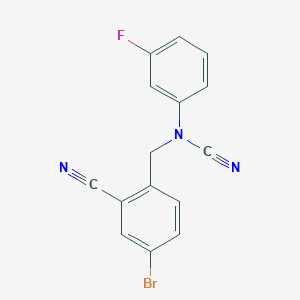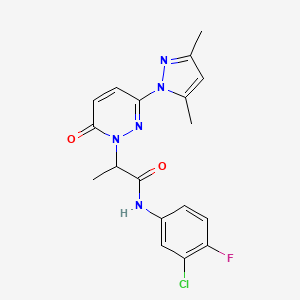![molecular formula C23H21N5O3S2 B2528333 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-54-2](/img/structure/B2528333.png)
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Agents
The compound’s unique structure makes it an attractive candidate for antimicrobial research. Preliminary investigations have explored its activity against various bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Notably, compounds derived from this scaffold (such as hit compounds 9, 14, and 20) have shown promising antimicrobial effects .
Sustainable Synthesis and Green Chemistry
Efforts to synthesize this compound have emphasized sustainability and green chemistry principles. Researchers have developed synthetic protocols that allow straightforward generation of the [1,5-a]quinoxalin-4(5H)-one scaffold, overcoming previous challenges in introducing functional groups. These sustainable synthetic approaches are crucial for drug discovery and medicinal chemistry .
Privileged Scaffold for Drug Discovery
The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold serves as a privileged template for designing novel bioactive compounds. Its versatility allows for extensive decoration, enabling the creation of diverse analogues. Researchers have explored its potential as a starting point for developing drugs targeting various diseases, including antiviral, antifungal, and cardiovascular agents .
Anticancer and Antineoplastic Activity
While specific studies on this compound’s anticancer properties are limited, related analogues have been investigated. For instance, 2,3-disubstituted 1,4-naphthoquinones (structurally similar to our compound) have shown bioreductive properties and antineoplastic activity. The leaving groups at the 2- and 3-positions significantly influence their efficacy .
Cardiovascular Applications
Given the compound’s structural features, it may hold promise in cardiovascular research. Although direct studies on its cardiovascular effects are scarce, its scaffold’s resemblance to known cardiovascular agents warrants further exploration. Researchers could investigate its potential as an antiarrhythmic or vasodilatory agent .
Antiallergic and Anti-Inflammatory Properties
While not extensively studied, compounds with similar structural motifs have exhibited antiallergic and anti-inflammatory effects. Researchers could explore whether our compound shares these properties, potentially leading to novel therapeutic interventions .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets, such as enzymes involved in metabolic pathways .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, such as those involved in metabolism .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to induce various molecular and cellular effects, such as modulating enzyme activity or receptor function .
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-26-20-18(22(30)27(2)23(26)31)21(25-19(24-20)16-10-6-12-32-16)33-13-17(29)28-11-5-8-14-7-3-4-9-15(14)28/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBOIEOZDFYEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

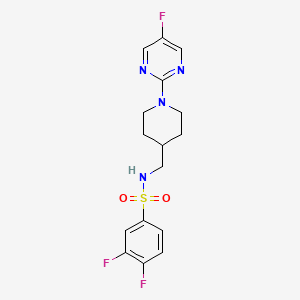

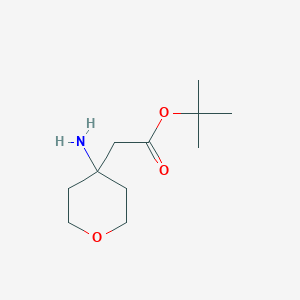
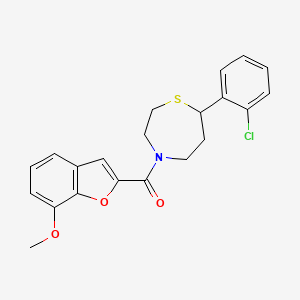
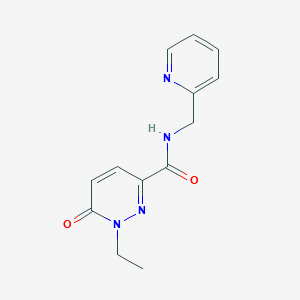

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)
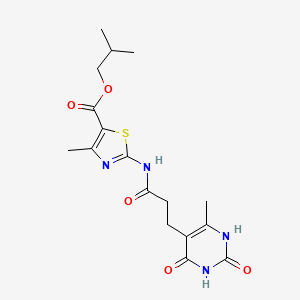
![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)
